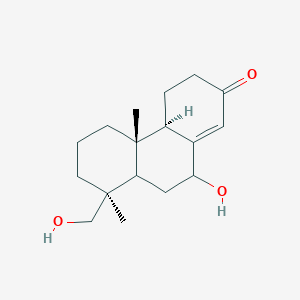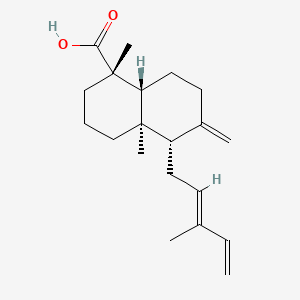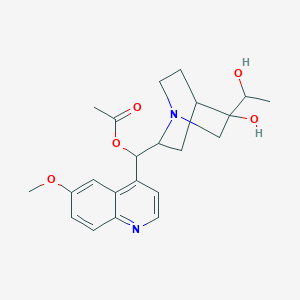
11-dehydro Thromboxane B2 Quant-PAK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 11-dehydro thromboxane B2 (11-dehydro TXB2) Quant-PAK has been designed for the convenient, precise quantification of 11-dehydro TXB2 by GC- or LC-MS. It includes a 50 µg vial of 11-dehydro TXB2-d4 and a precisely weighed vial of unlabeled 11-dehydro TXB2, with the precise weight (2-4 mg) indicated on the vial. This unlabeled 11-dehydro TXB2 can be used to quantify the 11-dehydro TXB2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Wissenschaftliche Forschungsanwendungen
1. Immunoaffinity Purification and Radioimmunoassay
11-Dehydro thromboxane B2 (11-dehydro-TXB2) has been recognized as a reliable indicator of thromboxane A2 formation in vivo. A method involving immunoaffinity purification followed by radioimmunoassay was developed to analyze this compound in human urine and plasma. The process includes the use of monoclonal anti-11-dehydro-thromboxane B2 antibody and achieves a recovery rate of over 90% (Hayashi et al., 1990).
2. Tandem Mass Spectrometry
11-Dehydrothromboxane B2, a major enzymatic metabolite of thromboxane B2, reflects the release of thromboxane A2 in human blood circulation. Its analysis in plasma and urine was performed using tandem mass spectrometry, offering high selectivity and facilitating sample purification (Schweer et al., 1987).
3. Enzyme Characterization and Radioimmunoassay
Research on the enzymatic oxidation of thromboxane B2 at C-11 led to the purification and characterization of an NAD(+)-dependent dehydrogenase from porcine liver. A radioimmunoassay for 11-dehydro-thromboxane B2 assisted in enzyme assay and characterization, contributing to understanding its substrate specificity and enzyme structure (Wu et al., 1990).
4. Enzyme Immunoassay Optimization
An enzyme immunoassay for 11-dehydro-thromboxane B2 was optimized, which is crucial for assessing platelet activity in vivo. This method involves a one-step solid-phase extraction and enzyme immunoassay, improving the reproducibility and sensitivity of the assay (Perneby et al., 1999).
5. Predictive Biomarker for Cardiovascular Events
Urinary 11‐dehydro‐TXB2 has been evaluated as a potential predictive biomarker for major adverse cardiovascular events in patients with acute myocardial infarction. This part of the LTIMI study demonstrated the relationship between 11‐dehydro‐TXB2 levels and cardiovascular events, emphasizing its prognostic significance (Szczeklik et al., 2016).
6. Index of Thromboxane Production
The measurement of 11-dehydro-thromboxane B2 in plasma and urine has been suggested as a reliable index of systemic thromboxane A2 activity. This application is crucial in both clinical and research settings for understanding thromboxane biosynthesis and its implications (Wilson, 1995).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)